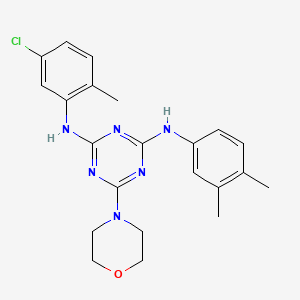

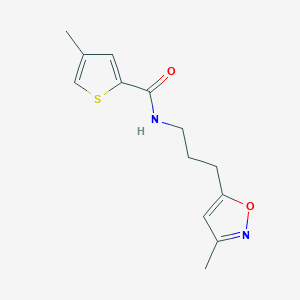

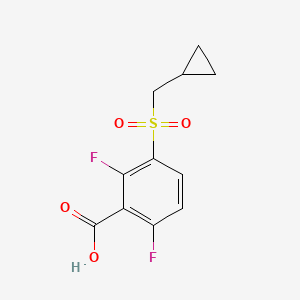

![molecular formula C9H7BrF2N2O3 B2584272 3-[(2-Bromopyridine-4-carbonyl)amino]-2,2-difluoropropanoic acid CAS No. 2002939-83-3](/img/structure/B2584272.png)

3-[(2-Bromopyridine-4-carbonyl)amino]-2,2-difluoropropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[(2-Bromopyridine-4-carbonyl)amino]-2,2-difluoropropanoic acid” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic heterocycle, similar to benzene but with one CH replaced by nitrogen . The molecule also contains a bromine atom, an amine group (-NH2), a carbonyl group (C=O), and a difluoropropanoic acid group.

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, the bromine atom could potentially be involved in various substitution reactions. The amine and carbonyl groups could participate in condensation reactions, and the carboxylic acid group could undergo reactions typical for carboxylic acids, such as esterification .Scientific Research Applications

Synthetic Methodologies and Applications

Synthesis of Fluorinated Compounds

Studies have explored synthetic strategies towards fluorinated compounds like 4-substituted 3,3-difluoropiperidines, which are synthesized via processes involving ethyl bromodifluoroacetate. These compounds, including N-protected 3,3-difluoroisonipecotic acid and N-protected 3,3-difluoro-4,4-dihydroxypiperidine, hold significant potential as building blocks in medicinal chemistry due to their fluorinated gamma-amino acid structures (Surmont et al., 2010).

Electrocatalytic Carboxylation

A novel electrochemical procedure for the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 has been investigated. This process avoids the use of volatile and toxic solvents and catalysts, highlighting an environmentally friendly method to synthesize 6-aminonicotinic acid with high selectivity and yield (Feng et al., 2010).

Preparation of Arylboronic Acids

An improved protocol for the preparation of 3-pyridyl- and some arylboronic acids from 3-bromopyridine involves lithium-halogen exchange and "in situ quench". This technique showcases a method for preparing arylboronic acids, essential intermediates in various cross-coupling reactions and pharmaceutical synthesis (Li et al., 2002).

Fluorescence Detection of Perfluorinated Compounds

A method based on derivatization of perfluorinated carboxylic acids (PFCAs) with 3-bromoacetyl coumarin for HPLC analysis with fluorescence detection has been developed. This approach allows for the efficient separation and sensitive detection of PFCAs, which are significant due to their persistence in the environment and biological samples (Poboży et al., 2010).

Novel Bromodomain Ligands

Research into 3-amino-2-methylpyridine derivatives as BAZ2B bromodomain ligands demonstrates the use of computational methods for drug discovery. These compounds were identified and validated for their binding to the BAZ2B bromodomain, an example of how chemical synthesis is applied in the development of therapeutic agents (Marchand et al., 2016).

properties

IUPAC Name |

3-[(2-bromopyridine-4-carbonyl)amino]-2,2-difluoropropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2N2O3/c10-6-3-5(1-2-13-6)7(15)14-4-9(11,12)8(16)17/h1-3H,4H2,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSQYRSAQVESGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)NCC(C(=O)O)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-Bromopyridine-4-carbonyl)amino]-2,2-difluoropropanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone](/img/structure/B2584190.png)

methanone](/img/structure/B2584198.png)

![9-Methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline](/img/structure/B2584200.png)

![N-[1-(2-Fluorophenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2584204.png)